molecular formula C15H13N3O3 B3868981 METHYL 4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)BENZOATE CAS No. 292180-71-3

METHYL 4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)BENZOATE

Cat. No.: B3868981
CAS No.: 292180-71-3
M. Wt: 283.28 g/mol
InChI Key: TXNOAMVFDNFDSO-RQZCQDPDSA-N
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Description

METHYL 4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)BENZOATE is a synthetic benzoate ester derivative characterized by a hydrazone linker and a pyridine-carbonyl substituent. The hydrazone moiety (R1–NH–N=O) enhances hydrogen-bonding capacity, which may influence solubility and receptor interactions, while the pyridine ring contributes to electronic effects and aromatic stacking interactions . Benzoate esters with heterocyclic substituents, like pyridine, are often studied for their antimicrobial, anticancer, or enzyme-inhibitory properties .

Properties

IUPAC Name

methyl 4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-21-15(20)12-6-4-11(5-7-12)9-17-18-14(19)13-3-2-8-16-10-13/h2-10H,1H3,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNOAMVFDNFDSO-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292180-71-3
Record name METHYL 4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)BENZOATE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)BENZOATE typically involves the reaction of 4-aminobenzoic acid with 3-pyridinecarboxaldehyde in the presence of a suitable hydrazine derivative . The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 70-80°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in methanol

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted pyridine derivatives

Mechanism of Action

The mechanism of action of METHYL 4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzoate derivatives reported in the literature. Below is a comparative analysis based on substituents, linker groups, and inferred physicochemical properties:

Table 1: Structural and Functional Comparison

Compound Name Substituent Linker Group Key Structural Features
METHYL 4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)BENZOATE 3-Pyridinylcarbonyl Hydrazone (–NH–N=O) Pyridine ring, hydrazone linker, methyl ester
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Pyridazin-3-yl Amino (–NH–) Pyridazine ring, ethyl ester, phenethyl chain
Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate (I-6232) 6-Methylpyridazin-3-yl Amino (–NH–) Methylated pyridazine, ethyl ester
Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate (I-6273) Methylisoxazol-5-yl Amino (–NH–) Isoxazole ring, methyl group, ethyl ester
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate (I-6373) 3-Methylisoxazol-5-yl Thio (–S–) Thioether linker, methyl-isoxazole, ethyl ester
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) 3-Methylisoxazol-5-yl Ethoxy (–O–) Ether linker, methyl-isoxazole, ethyl ester

Key Observations:

Linker Groups: The hydrazone linker in the target compound distinguishes it from amino (–NH–), thio (–S–), or ethoxy (–O–) linkers in analogues. Hydrazones are known for their chelating ability and conformational flexibility, which may enhance binding to metal ions or biological targets compared to rigid linkers like ethoxy .

Substituent Effects: Pyridine (in the target compound) vs. Pyridazine, with two adjacent nitrogen atoms, may enhance polarity but reduce metabolic stability .

Physicochemical Properties :

  • The methyl ester group in the target compound vs. ethyl esters in analogues could marginally reduce hydrophobicity (logP) due to shorter alkyl chains. However, the hydrazone group’s polarity may offset this, improving aqueous solubility compared to thio or ethoxy-linked derivatives .

Bioactivity Implications: While specific bioactivity data for the target compound is unavailable, structural analogs with isoxazole substituents (e.g., I-6373, I-6473) have shown antimicrobial and anti-inflammatory activities.

Research Findings and Methodological Insights

  • Analytical Profiling: LC/MS techniques, as applied to marine actinomycete metabolites , could resolve minor structural differences between these compounds, such as the presence of hydrazone vs. amino linkers, ensuring accurate comparative studies.
  • QSAR Considerations : Topological descriptors (e.g., connectivity indices) highlight the hydrazone linker’s role in increasing molecular complexity, while electronic descriptors (e.g., dipole moments) may explain enhanced intermolecular interactions compared to ether-linked analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)BENZOATE
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METHYL 4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)BENZOATE

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